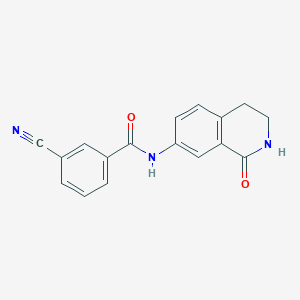

3-Cyano-N-(1-Oxo-1,2,3,4-Tetrahydroisochinolin-7-yl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . A protocol for the direct α-cyanation/N-acylation of THIQs via a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as the acyl and cyano source at ambient temperature has been reported .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the carbonyl and the cyano functions of these compounds, which are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . Boiling the esters containing a tetramethylene ring with 75% sulfuric acid gave hydrolysis of the ester and cyano groups to carboxyl with subsequent decarboxylation at the 3 position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” are not explicitly mentioned in the search results .

Wissenschaftliche Forschungsanwendungen

Cyanoacetylierung von Aminen

Diese Verbindung ist ein Derivat von Cyanoacetamid, das eine privilegierte Struktur und eine der wichtigsten Vorstufen für die heterocyclische Synthese ist . Sie werden häufig als Reaktanten verwendet, wobei die Carbonyl- und Cyanofunktionen dieser Verbindungen geeignet angeordnet sind, um Reaktionen mit gängigen zweizähnigen Reagenzien zu ermöglichen, wodurch eine Vielzahl von heterocyclischen Verbindungen gebildet werden .

Synthese von biologisch aktiven Verbindungen

Die vielfältigen biologischen Aktivitäten, die für viele Derivate von Cyanoacetamid berichtet wurden, haben die Aufmerksamkeit von Biochemikern auf sich gezogen . Das Hauptziel der vorliegenden Übersicht ist es, einen umfassenden Bericht über die synthetische Nutzbarkeit von N-Aryl- und/oder Heterocycl-Cyanoacetamiden beim Aufbau verschiedener organischer Heterocyclen zu liefern und deren Potenzial für die Entwicklung besserer chemotherapeutischer Mittel hervorzuheben .

Synthese von Indolderivaten

Indole sind ein bedeutendes heterocyclisches System in Naturprodukten und Arzneimitteln . Die Anwendung von Indolderivaten als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper hat in den letzten Jahren zunehmend an Aufmerksamkeit gewonnen .

Oxidative Cyanierung von 2-Oxindolen

Es wurden effiziente oxidative Direktcyanierungen von 3-Alkyl/Aryl-2-Oxindolen unter Verwendung von Cyano-1,2-Benziodol-3(1H)-on (CBX) (2a) unter „übergangsmetallfreien“ Bedingungen berichtet, um eine große Vielfalt an 3-Cyano-3-Alkyl/Aryl-2-Oxindolen zu synthetisieren, die ein all-Kohlenstoff-Quartärzentrum unter additivfreien Bedingungen teilen .

Entzündungshemmende und schmerzlindernde Wirkungen

Unter den Derivaten zeigten die Verbindungen (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-Indol-2-yl)-1-oxopropan-2-yl)-N-(4-Nitrophenylsulfonyl)benzamid (42) und (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-Nitrophenylsulfonyl)pyrrolidin-2-carboxamid (43) entzündungshemmende und schmerzlindernde Wirkungen sowie einen ulzerogenen Index (0,82 und 0,89) im Vergleich zu Indomethacin und Celecoxib .

Antiproliferative Aktivität

In den Studien wurden 59 Zelllinien verwendet, die aus Lungen-, Darm-, Gehirn-, Eierstock-, Nieren-, Prostata- und Brusttumoren sowie menschlicher Leukämie und Melanom gewonnen wurden . Dies deutet darauf hin, dass die Verbindung eine potenzielle antiproliferative Aktivität gegen eine Vielzahl von Krebszelllinien haben könnte .

Wirkmechanismus

Target of Action

Similar compounds have been suggested to have potential as 5-lox inhibitors . 5-LOX, or 5-lipoxygenase, is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to leukotrienes.

Mode of Action

It’s known that cyanoacetamide derivatives, which this compound is a part of, are extensively used as reactants to form a variety of heterocyclic compounds . They can take part in a variety of condensation and substitution reactions .

Biochemische Analyse

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide within cells and tissues is a complex process. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Eigenschaften

IUPAC Name |

3-cyano-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c18-10-11-2-1-3-13(8-11)16(21)20-14-5-4-12-6-7-19-17(22)15(12)9-14/h1-5,8-9H,6-7H2,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOZVYUONDPEGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2413207.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2413214.png)

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2413215.png)